molecular formula C20H23N5O2 B6457261 1-[1-(5-ethylpyrimidin-2-yl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione CAS No. 2549021-83-0

1-[1-(5-ethylpyrimidin-2-yl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione

Cat. No. B6457261
CAS RN: 2549021-83-0
M. Wt: 365.4 g/mol
InChI Key: UPLCELUUSHGZFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[1-(5-ethylpyrimidin-2-yl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione, also known as EPPI, is a novel small molecule that has been developed for use in scientific research applications. It is a heterocyclic compound with a cyclic structure containing four nitrogen atoms and two oxygen atoms. EPPI has been found to have unique properties that make it an attractive option for use in various scientific research applications.

Scientific Research Applications

1-[1-(5-ethylpyrimidin-2-yl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione has a wide range of applications in scientific research, including its use as a substrate for enzyme-catalyzed reactions, as a ligand for protein-protein interactions, as a fluorescent probe for imaging, and as a drug delivery vehicle. In addition, 1-[1-(5-ethylpyrimidin-2-yl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione has been used to study the structure and function of proteins, as well as to investigate the mechanisms of disease.

Mechanism of Action

The mechanism of action of 1-[1-(5-ethylpyrimidin-2-yl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione is not yet fully understood. However, it is believed that 1-[1-(5-ethylpyrimidin-2-yl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione binds to proteins and other molecules in a manner that is similar to that of other small molecules, such as peptides. This binding is thought to be mediated by hydrogen bonding between the nitrogen atoms of the 1-[1-(5-ethylpyrimidin-2-yl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione molecule and the oxygen atoms of the target molecule.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-[1-(5-ethylpyrimidin-2-yl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione are not yet fully understood. However, it has been shown to bind to proteins and other molecules in a manner that is similar to that of other small molecules, such as peptides. In addition, 1-[1-(5-ethylpyrimidin-2-yl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione has been found to have antioxidant activity, and has been shown to inhibit the growth of cancer cells.

Advantages and Limitations for Lab Experiments

1-[1-(5-ethylpyrimidin-2-yl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione has several advantages for use in laboratory experiments. It is easy to synthesize, has a high yield, and is relatively stable. Additionally, it is relatively non-toxic and has a low cost. However, there are some limitations to using 1-[1-(5-ethylpyrimidin-2-yl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione in laboratory experiments. For example, it is not soluble in water, which limits its use in aqueous solutions. Additionally, it is not fluorescent, which limits its use as a fluorescent probe.

Future Directions

There are several potential future directions for the use of 1-[1-(5-ethylpyrimidin-2-yl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione in scientific research. These include further investigation into its mechanism of action, its potential use as a drug delivery vehicle, its potential use as an imaging probe, and its potential use in the development of novel therapeutic agents. Additionally, further research into its biochemical and physiological effects could yield new insights into the mechanisms of disease. Finally, further research into its synthesis and stability could lead to the development of new and improved methods of synthesizing 1-[1-(5-ethylpyrimidin-2-yl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione.

Synthesis Methods

1-[1-(5-ethylpyrimidin-2-yl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione can be synthesized using a variety of methods, including the condensation reaction of 5-ethylpyrimidine and piperidin-4-yl chloride, followed by reaction with phenylimidazolidine-2,4-dione. This method produces a yield of approximately 95% and is considered to be the most efficient and cost-effective method of synthesizing 1-[1-(5-ethylpyrimidin-2-yl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione.

properties

IUPAC Name

1-[1-(5-ethylpyrimidin-2-yl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O2/c1-2-15-12-21-19(22-13-15)23-10-8-16(9-11-23)24-14-18(26)25(20(24)27)17-6-4-3-5-7-17/h3-7,12-13,16H,2,8-11,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPLCELUUSHGZFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C(N=C1)N2CCC(CC2)N3CC(=O)N(C3=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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